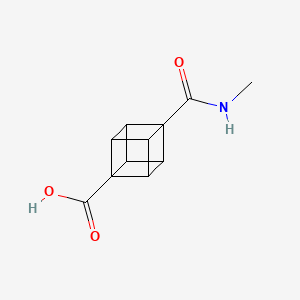

(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid

Description

(2R,3R,4S,5S)-4-(Methylcarbamoyl)cubane-1-carboxylic acid is a highly strained cubane derivative characterized by its rigid cubic scaffold. Key identifiers include:

- CAS Number: 152191-44-1

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight: 205.213 g/mol

- Synthetic Code: SPC-a957 .

The methylcarbamoyl group enhances hydrogen-bonding capacity, which may improve target binding in biological systems compared to simpler cubane-carboxylic acids .

Properties

IUPAC Name |

4-(methylcarbamoyl)cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-8(13)10-2-5-3(10)7-4(10)6(2)11(5,7)9(14)15/h2-7H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAIGITURYNGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12C3C4C1C5C2C3C45C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid typically involves multiple steps starting from simpler cubane derivatives One common approach is the functionalization of cubane through selective substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as anhydrides or esters.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: The cubane core can undergo substitution reactions, where functional groups are replaced by others, often using halogenation or nitration reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the cubane core, leading to a wide range of derivatives.

Scientific Research Applications

(2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid has several scientific research applications:

Chemistry: Its unique structure makes it a valuable model compound for studying strain and reactivity in polycyclic systems.

Biology: The compound’s derivatives can be used in the design of novel biomolecules with potential therapeutic applications.

Medicine: Its potential as a scaffold for drug development is being explored, particularly for targeting specific enzymes or receptors.

Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (2r,3R,4s,5S)-4-(methylcarbamoyl)cubane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cubane core provides a rigid framework that can enhance binding affinity and specificity. The methylcarbamoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Cubane Derivatives

Structural and Molecular Comparisons

The table below summarizes structural analogs, emphasizing substituent variations and molecular properties:

Key Observations

Substituent Effects on Molecular Weight

- The methylcarbamoyl group (CONHCH₃) in the target compound increases molecular weight by ~57 g/mol compared to the parent cubane-1-carboxylic acid (148.161 g/mol → 205.213 g/mol) .

- Replacing methylcarbamoyl with dimethylcarbamoyl (SPC-a969) adds a second methyl group, further increasing molecular weight to 219.240 g/mol .

Functional Group Impact on Physicochemical Properties

- Ionic Character: The hydrochloride salt of the aminomethyl derivative (CAS 34132-07-5) exhibits ionic character, which may enhance crystallinity and stability in formulation .

- Ester vs. Acid : SPC-a967 (methyl ester, 245.278 g/mol) demonstrates how esterification reduces polarity compared to carboxylic acids, likely altering membrane permeability .

Steric and Electronic Effects

- The cyclopropylcarbamoyl group in SPC-a967 introduces steric bulk and electron-withdrawing effects, which could modulate metabolic stability or enzyme binding .

- The rigid cubane core in all analogs ensures minimal conformational flexibility, favoring selective interactions with flat binding pockets (e.g., enzyme active sites) .

Biological Activity

(2R,3R,4S,5S)-4-(Methylcarbamoyl)cubane-1-carboxylic acid is a cubane derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 24539-28-4

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising attributes:

- Antimicrobial Activity : Preliminary studies indicate that cubane derivatives exhibit antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Cytotoxicity : Investigations have shown that certain cubane derivatives can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting biochemical pathways critical for cellular function. This mechanism could be leveraged for therapeutic interventions in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibited specific metabolic enzymes |

Case Study 1: Antimicrobial Properties

A study conducted on various cubane derivatives highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell wall integrity, leading to cell lysis.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments utilizing human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC50 values were determined using MTT assays, revealing effective concentrations at which the compound inhibited cell viability by over 50%. Such findings suggest its potential as a lead compound for further development in oncology.

Mechanistic Insights

The biological activity of this compound can be attributed to its unique cubane structure which allows for versatile interactions with biological macromolecules:

- Hydrophobic Interactions : The compact structure facilitates hydrophobic interactions with lipid membranes.

- Hydrogen Bonding : Functional groups present can engage in hydrogen bonding with proteins and nucleic acids, potentially altering their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.